(R)-2-(Pyrrolidin-1-YL)propanoic acid hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Pyrrolidin-1-YL)propanoic acid hydrochloride is a chiral compound with a pyrrolidine ring attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Pyrrolidin-1-YL)propanoic acid hydrochloride typically involves the reaction of ®-2-bromopropanoic acid with pyrrolidine under basic conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Pyrrolidin-1-YL)propanoic acid hydrochloride may involve continuous flow processes to enhance efficiency and yield. These processes can be optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
®-2-(Pyrrolidin-1-YL)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the pyrrolidine ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(Pyrrolidin-1-YL)propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study the effects of chiral molecules on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, ®-2-(Pyrrolidin-1-YL)propanoic acid hydrochloride is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of ®-2-(Pyrrolidin-1-YL)propanoic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The compound may also participate in metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(Pyrrolidin-1-YL)propanoic acid hydrochloride
- ®-2-(Morpholin-1-YL)propanoic acid hydrochloride
- ®-2-(Piperidin-1-YL)propanoic acid hydrochloride
Uniqueness
®-2-(Pyrrolidin-1-YL)propanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of the pyrrolidine ring. This configuration can result in different biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C7H14ClNO2 |
---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
(2R)-2-pyrrolidin-1-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-6(7(9)10)8-4-2-3-5-8;/h6H,2-5H2,1H3,(H,9,10);1H/t6-;/m1./s1 |
InChI Key |
NIODDMURQJWDSI-FYZOBXCZSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)N1CCCC1.Cl |
Canonical SMILES |
CC(C(=O)O)N1CCCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.